![molecular formula C34H57N3O10 B571419 Ent-Aliskiren Fumarate (2:1) CAS No. 1630036-76-8](/img/no-structure.png)
Ent-Aliskiren Fumarate (2:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ent-Aliskiren Fumarate (2:1) is a relatively new area of research in the field of pharmaceuticals and chemistry. Aliskiren is used to treat high blood pressure (hypertension) in people who are at least 6 years old and weigh at least 50 kg . It is a direct renin inhibitor used to manage hypertension .
Synthesis Analysis
The synthesis of Aliskiren is quite demanding due to the presence of 4 chiral carbon atoms. The synthesis process involves the use of a novel process for the preparation of renin inhibitor Aliskiren or its derivatives, and its pharmaceutically acceptable salts . A complementary pathway for the synthesis of Aliskiren has also been developed .Molecular Structure Analysis
Aliskiren has a molecular formula of C30H53N3O6 . The inventors of Aliskiren employed a combination of crystal structure analysis of renin-inhibitor complexes and computational methods to design novel renin inhibitors .Chemical Reactions Analysis
Aliskiren is a renin inhibitor. Renin is secreted by the kidneys when blood volume and renal perfusion decrease. It normally cleaves the protein angiotensinogen to form angiotensin I .Physical And Chemical Properties Analysis
Aliskiren Fumarate has a molecular formula of C64H110N6O16 and an average mass of 1219.589 Da .Applications De Recherche Scientifique
Hypertension Treatment
Ent-Aliskiren Fumarate is primarily used for the oral treatment of high blood pressure . It can be used either as monotherapy or in combination with other antihypertensive drugs . It has been proven to be efficacious in reducing blood pressure .
Regulation of Blood Pressure
By inhibiting renin, Ent-Aliskiren plays a crucial role in the regulation of blood pressure . This is because renin is involved in the formation of angiotensin II, which is a vasoconstricting agent that regulates adrenal cortical aldosterone production and renal salt retention .
Stroke Treatment
Research has shown that central application of Aliskiren can improve outcomes after experimental stroke, independent of its blood pressure-lowering effect . It significantly reduced infarct volume and brain edema formation, blunted mortality, and improved neurological outcome up to 1 week after middle cerebral artery occlusion .
Treatment of Nephropathy and Myocardial Infarction
Aliskiren has been shown to effectively reduce arterial hypertension and its sequels, such as nephropathy and myocardial infarction .
Mécanisme D'action
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis of Ent-Aliskiren Fumarate (2:1) can be achieved by a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ent-Aliskiren", "Fumaric acid", "N,N-Dimethylformamide (DMF)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Ent-Aliskiren in DMF and add HCl to the mixture to form the hydrochloride salt of Ent-Aliskiren.", "Step 2: React the hydrochloride salt of Ent-Aliskiren with fumaric acid in DMF to form Ent-Aliskiren Fumarate.", "Step 3: Isolate Ent-Aliskiren Fumarate by precipitation with diethyl ether.", "Step 4: Purify Ent-Aliskiren Fumarate by recrystallization from methanol/water mixture.", "Step 5: Repeat steps 1-4 to obtain the 2:1 salt of Ent-Aliskiren Fumarate." ] } | |
Numéro CAS |
1630036-76-8 |
Nom du produit |
Ent-Aliskiren Fumarate (2:1) |
Formule moléculaire |
C34H57N3O10 |
Poids moléculaire |
667.841 |
Nom IUPAC |
(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m0./s1 |
Clé InChI |
RSFGNDXWVZPKJA-UTKWEYTFSA-N |
SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
Synonymes |
(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.